4-Methyl-1H-indole-2-carbaldehyde
Overview
Description
4-Methyl-1H-indole-2-carbaldehyde is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It may be used in the synthesis of indole-based melatonin analog hydrazone derivatives .
Synthesis Analysis
Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Molecular Structure Analysis
The molecular formula of 4-Methyl-1H-indole-2-carbaldehyde is C10H9NO. Its InChI Code is 1S/C10H9NO/c1-7-3-2-4-10-9(7)5-8(6-12)11-10/h2-6,11H,1H3 .Chemical Reactions Analysis
Indole derivatives are essential and efficient chemical precursors for generating biologically active structures. Multicomponent reactions (MCRs) offer access to complex molecules .Physical And Chemical Properties Analysis
4-Methyl-1H-indole-2-carbaldehyde has a molecular weight of 159.19. It is stored in an inert atmosphere at 2-8°C. It is a solid substance .Scientific Research Applications
Antiviral Activity
4-Methyl-1H-indole-2-carbaldehyde derivatives have been studied for their antiviral properties. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . The structural modification of indole compounds can lead to the development of potent antiviral agents with specific activity against a range of RNA and DNA viruses.
Anti-HIV Properties
Indole derivatives have also been explored for their potential in combating HIV-1. Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives have indicated promising anti-HIV-1 activity . This suggests that 4-Methyl-1H-indole-2-carbaldehyde could be a valuable scaffold for designing new anti-HIV medications.
Anticancer Applications
The indole nucleus is a common feature in many synthetic drug molecules due to its high affinity to multiple receptors, which is useful in cancer treatment . Indole derivatives, including those of 4-Methyl-1H-indole-2-carbaldehyde, are being investigated for their ability to treat various types of cancer cells.
Antimicrobial Effects
Indole derivatives exhibit significant antimicrobial activity, making them an important component in the development of new antibiotics . The indole ring system’s ability to interact with bacterial cell components can lead to effective treatments for microbial infections.
Anti-Inflammatory and Analgesic Activities
Some indole derivatives have demonstrated anti-inflammatory and analgesic activities, which could be less ulcerogenic compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) . This indicates the potential of 4-Methyl-1H-indole-2-carbaldehyde derivatives in developing safer pain management options.
Antidiabetic Potential
Research has also indicated that indole derivatives may have applications in managing diabetes . By influencing various biological pathways, these compounds could contribute to the development of new antidiabetic drugs.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 4-methyl-1h-indole-2-carbaldehyde, bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The pharmacokinetics of indole derivatives are generally influenced by their chemical structure .
Result of Action
Indole derivatives are known to exhibit various biological activities, suggesting that they can induce a range of molecular and cellular effects .
Action Environment
The action, efficacy, and stability of 4-Methyl-1H-indole-2-carbaldehyde can be influenced by various environmental factors. For instance, it is recommended to keep containers tightly closed in a dry, cool, and well-ventilated place to maintain stability .
Safety and Hazards
Future Directions
The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
properties
IUPAC Name |
4-methyl-1H-indole-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-3-2-4-10-9(7)5-8(6-12)11-10/h2-6,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUYNKDWQDSGJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(NC2=CC=C1)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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